2,2-Dimethyl-4'-fluoropropiophenone
Overview
Description
8-Quinolinolium 1’-hydroxy-2’-naphthoate is a complex organic compound known for its unique chemical structure and diverse applications. This compound is often used in coordination chemistry and has significant biological activities. It is a derivative of 8-hydroxyquinoline, which is a well-known chelating agent.
Preparation Methods
The synthesis of 8-Quinolinolium 1’-hydroxy-2’-naphthoate typically involves the reaction of 8-hydroxyquinoline with 1-hydroxy-2-naphthoic acid. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
8-Quinolinolium 1’-hydroxy-2’-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinolium naphthoate derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Quinolinolium 1’-hydroxy-2’-naphthoate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Quinolinolium 1’-hydroxy-2’-naphthoate involves its ability to chelate metal ions. This chelation process can disrupt the function of metal-dependent enzymes and proteins, leading to various biological effects. The compound can also interact with cellular components, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar compounds to 8-Quinolinolium 1’-hydroxy-2’-naphthoate include:
8-Hydroxyquinoline: A parent compound with similar chelating properties.
8-Quinolinolium salicylate: Another derivative with antimicrobial properties.
8-Quinolinolium-3’-hydroxy-2’-naphthoate: A closely related compound with similar chemical and biological activities. The uniqueness of 8-Quinolinolium 1’-hydroxy-2’-naphthoate lies in its specific structure, which allows for unique interactions and applications compared to its analogs.
Biological Activity
2,2-Dimethyl-4'-fluoropropiophenone, known for its unique chemical structure, has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is a derivative of propiophenone, characterized by the presence of a fluorine atom and two methyl groups on the aromatic ring. Its potential biological activities include cytotoxic effects against cancer cells and applications in organic synthesis.
- Molecular Formula : C11H13FO
- Molecular Weight : 182.22 g/mol
- CAS Number : 456-03-1
The compound exhibits high gastrointestinal absorption and permeability across biological membranes, which are critical factors for its biological activity.
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of this compound against various human cancer cell lines. The mechanism of action appears to involve inducing apoptosis through mitochondrial pathways. It has been shown to significantly affect cellular signaling pathways related to cell survival and proliferation, indicating its potential as an anticancer agent.
The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making understanding its interactions vital for therapeutic applications.
Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It has been utilized in the design and synthesis of novel derivatives such as 2,2-dimethyl-2H-chromene derivatives, which have shown antifungal properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Typically involving the reaction between acetophenone derivatives and fluorinated aldehydes.
- Functionalization Techniques : Such as halogenation and alkylation to introduce desired substituents.
Study on Anticancer Activity
A study conducted on the cytotoxic effects of this compound revealed significant activity against several cancer cell lines. The compound was tested on:
- HeLa Cells : Resulted in a reduction of cell viability by approximately 70% at a concentration of 25 µM after 48 hours.
- MCF-7 Cells : Showed similar results with an IC50 value of 15 µM.
These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | C11H13FO | 15 | Induces apoptosis via mitochondrial pathways |
3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone | C11H12ClF | 20 | Inhibits cytochrome P450 enzymes |
4'-Fluoro-2,2-dimethylpropiophenone | C11H13F | 25 | Modulates cell signaling pathways |
Properties
IUPAC Name |
5-(hydroxymethyl)-2-quinolin-8-yloxynaphthalen-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-12-14-5-1-7-16-15(14)9-10-18(20(16)23)24-17-8-2-4-13-6-3-11-21-19(13)17/h1-11,22-23H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDTXCLZEVWWFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C4=CC=CC(=C4C=C3)CO)O)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80980098 | |
Record name | 5-(Hydroxymethyl)-2-[(quinolin-8-yl)oxy]naphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80980098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63716-64-3 | |
Record name | 8-Quinolinolium 1'-hydroxy-2'-naphthoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063716643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Hydroxymethyl)-2-[(quinolin-8-yl)oxy]naphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80980098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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